molecular formula C11H11NO3 B1682210 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid CAS No. 6501-72-0

4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid

Cat. No. B1682210
CAS RN: 6501-72-0
M. Wt: 205.21 g/mol
InChI Key: MUFJHYRCIHHATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid, also known as VGX-1027, is a compound with the molecular formula C11H11NO3 . It is an isoxazole compound that exhibits various immunomodulatory properties .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid . The InChI and Canonical SMILES strings are also provided in the source .

Scientific Research Applications

Synthesis and Pharmacological Study

A study by Curzu et al. (1991) synthesized a series of 3-aryl-4,5-dihydro-4-isoxazoleacetic acids, including 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid, for anti-inflammatory activity. The 3-phenyl derivative showed notable anti-inflammatory activity, suggesting its potential in pharmacological applications (Curzu et al., 1991).

Inhibition of Gamma-glutamyl Transpeptidase

Allen et al. (1980) found that 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid inhibited the growth of human pancreatic carcinoma cells and gamma-glutamyl transpeptidase, suggesting its utility in cancer research (Allen et al., 1980).

Synthesis of Antiinflammatory Agents

Research by Abignente et al. (1983) involved synthesizing 4,5-dihydro-5-oxoisoxazole derivatives as potential antiinflammatory agents, indicating the compound's relevance in developing new antiinflammatory medications (Abignente et al., 1983).

Antitumor Drug Research

Tso et al. (1980) studied L-(alphaS, 5S)-alpha-Amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid (AT-125), a variant of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid, for its potential as an antitumor drug. This compound selectively inactivates certain bacterial enzymes, contributing to cancer research (Tso et al., 1980).

Antimicrobial and Antifungal Activities

Studies by Ali et al. (2007) and Chawla et al. (2010) demonstrated the antimicrobial and antifungal activities of 4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid derivatives. These properties make it a compound of interest in the development of new antimicrobial agents (Ali et al., 2007); (Chawla et al., 2010).

Safety And Hazards

The compound is intended for research and development use by, or directly under the supervision of, a technically qualified individual . For more detailed safety and hazard information, please refer to the Safety Data Sheet .

properties

IUPAC Name

2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFJHYRCIHHATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445023
Record name 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid

CAS RN

6501-72-0
Record name VGX-1027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VGX-1027
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZENUZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKT814N13R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Benzaldehyde (1, 32.8 mmol) and hydroxylamine hydrochloride (33 mmol) were dissolved in methanol (100 ml) followed by addition of sodium carbonate (65 mmol). Overnight reaction gave the oxime derivative in 95% (2, 30.4 mmol). Chlorination of the oxime using N-chlorosuccinimide (31.6 mmol) in DMF (100 ml) quantitatively furnished chlorooxime (3). Compound 3 was then dissolved in THF/H2O (*0/20) and treated with 3-butenoate (24.5 mmol) and sodium carbonate (73.6 mmol). After completion, (12 h), the product was extracted with ethyl acetate and the organic extracts were washed with brine and dried over magnesium sulfate. GIT-27 was crystallized from ethyl acetate/heptane mixture. The structure was confirmed by 1H-NMR, 13C-NMR and mass spectroscopy. The daily dosage regimen will presumably vary within wide ranges, for instance from 0.1 to 10 mg/kg body weight.
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.6 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
chlorooxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
24.5 mmol
Type
reactant
Reaction Step Five
Quantity
73.6 mmol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid
Reactant of Route 2
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid
Reactant of Route 3
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid
Reactant of Route 4
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid
Reactant of Route 5
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid
Reactant of Route 6
4,5-Dihydro-3-phenyl-5-isoxazoleacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.